4,4'-Diacetamidostilbene

Description

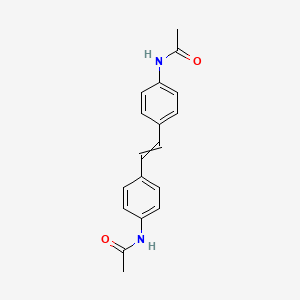

4,4'-Diacetamidostilbene, formally known as this compound-2,2'-disulfonic acid (DAS), is a stilbene derivative characterized by acetamide (-NHCOCH₃) and sulfonate (-SO₃H) functional groups at the 4,4' and 2,2' positions, respectively. Its molecular formula is C₁₆H₁₆N₂O₈S₂, with a calculated molecular weight of 428.44 g/mol (discrepancies in reported values, such as 310.6 in some sources, may arise from measurement methods or salt forms) . The compound is primarily used in biochemical research, particularly in studies of anion transport inhibition in erythrocytes and as a reference compound in glutamate uptake assays .

Properties

Molecular Formula |

C18H18N2O2 |

|---|---|

Molecular Weight |

294.3 g/mol |

IUPAC Name |

N-[4-[2-(4-acetamidophenyl)ethenyl]phenyl]acetamide |

InChI |

InChI=1S/C18H18N2O2/c1-13(21)19-17-9-5-15(6-10-17)3-4-16-7-11-18(12-8-16)20-14(2)22/h3-12H,1-2H3,(H,19,21)(H,20,22) |

InChI Key |

UVPMLXBZUJILHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C=CC2=CC=C(C=C2)NC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Inhibitory Activity (IC₅₀) of Stilbene Derivatives in Vesicular Glutamate Uptake

*DIDS exhibits potent anion transport inhibition in erythrocytes, with sub-micromolar activity in some assays .

Key Findings :

- Electron-withdrawing groups (e.g., nitro, isothiocyanate) significantly enhance inhibitory potency compared to acetamido groups .

- Steric effects : Bulky substituents (e.g., benzamido) reduce activity slightly compared to nitro analogs but remain far more potent than DAS .

- Reactivity : Isothiocyanate groups (DIDS) confer irreversible inhibition via covalent modification, unlike the reversible binding of DAS .

4,4'-Diaminostilbene Dihydrochloride

- Substituents: Amino (-NH₂) groups at 4,4' positions.

- Properties: Higher basicity and reactivity due to free amino groups; often used as a synthetic precursor for fluorescent dyes or pharmaceuticals .

- Contrast with DAS: The absence of sulfonate groups reduces solubility, while the amino groups enable conjugation reactions .

N,N'-Diacetyl-1,4-phenylenediamine

- Structure: A non-stilbene diacetamide compound with a phenylenediamine backbone.

- Role : Demonstrates the importance of the stilbene core; this compound lacks the conjugated double bond and sulfonate groups critical for anion channel interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.